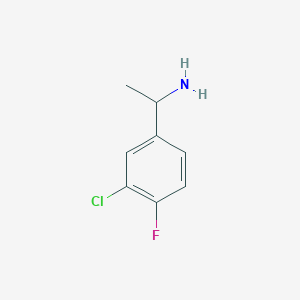

1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Description

The exact mass of the compound 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARBBFZGIDKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236236 | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864263-85-4, 1021239-38-2 | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864263-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine: A Technical Guide

Executive Summary

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a high-value chiral building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly within the fields of oncology (kinase inhibitors) and neurology (MAO-B inhibitors). Its structural core features a phenethylamine scaffold substituted with a specific halogen pattern—3-chloro and 4-fluoro —which imparts critical pharmacological advantages. The fluorine atom at the para-position blocks metabolic degradation (specifically CYP450-mediated oxidation), while the meta-chlorine atom enhances lipophilicity and steric selectivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The molecule exists as a chiral amine, typically supplied as a racemic mixture or as an enantiopure hydrochloride salt to ensure stability.

| Property | Specification |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)ethan-1-amine |

| Common Synonyms | 3-Chloro-4-fluoro- |

| CAS Number (HCl Salt) | 2331260-31-0 / 2089377-68-2 |

| CAS Number (Ketone Precursor) | 2923-66-2 |

| Molecular Formula | C |

| Molecular Weight | 173.62 g/mol (Free Base); ~210.08 g/mol (HCl Salt) |

| Chirality | Contains one stereocenter at the |

Key Physicochemical Constants

Understanding these constants is vital for predicting the molecule's behavior in biological systems and reaction mixtures.

| Parameter | Value (Approx.) | Significance |

| pKa (Conjugate Acid) | 8.8 – 9.2 | Moderately basic; exists predominantly as a cation at physiological pH (7.4), aiding solubility. |

| LogP (Octanol/Water) | 2.1 – 2.3 | Moderate lipophilicity allows for good membrane permeability while maintaining aqueous solubility as a salt. |

| H-Bond Donors | 1 (NH | Critical for binding interactions in enzyme active sites. |

| H-Bond Acceptors | 2 (N, F) | The fluorine atom acts as a weak acceptor but significantly influences electronic distribution. |

| Boiling Point | ~247°C (760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine generally proceeds via the ketone precursor, 1-(3-chloro-4-fluorophenyl)ethanone . Two primary routes are employed depending on the requirement for chirality.

Route A: Reductive Amination (Racemic)

This is the standard industrial route for producing the racemic amine, which is subsequently resolved if necessary.

-

Condensation: The ketone reacts with hydroxylamine or ammonia to form an oxime or imine intermediate.

-

Reduction: The intermediate is reduced using catalytic hydrogenation (Pd/C, H

) or hydride reagents (NaBH

Route B: Asymmetric Transamination (Enantiopure)

For pharmaceutical applications requiring high enantiomeric excess (>99% ee), biocatalytic transamination is preferred.

-

Enzyme:

-Transaminase (Amine Transaminase). -

Donor: Isopropylamine or Alanine.

-

Mechanism: The enzyme selectively transfers an amino group to the pro-chiral ketone face.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from the ketone precursor to the final amine, highlighting the divergence between chemical and enzymatic routes.

Caption: Figure 1.[2][4] Dual synthetic pathways showing classical reductive amination (top) and asymmetric enzymatic transamination (bottom).

Part 3: Reactivity & Functionalization

As a primary benzylic amine, the molecule exhibits versatile reactivity, serving as a nucleophile in various coupling reactions.

Nucleophilic Substitution & Amide Coupling

-

Mechanism: The lone pair on the nitrogen attacks electrophiles (acyl chlorides, carboxylic acids activated by EDC/NHS).

-

Application: Formation of amide bonds, a ubiquitous linkage in drug molecules (e.g., peptidomimetics).

-

Protocol Note: The 3-Cl and 4-F substituents on the ring withdraw electron density, slightly reducing the nucleophilicity of the amine compared to unsubstituted benzylamine. This may require longer reaction times or stronger coupling agents.

Salt Formation[2]

-

Reaction:

-

Utility: The free base is an oil prone to oxidation; the hydrochloride salt is a stable, crystalline solid preferred for storage and handling.

Chiral Resolution

If synthesized racemically, the amine can be resolved using chiral acids such as Tartaric Acid or Mandelic Acid .

-

Process: Formation of diastereomeric salts

Fractional crystallization

Part 4: Pharmaceutical Applications[6][7][8][9][10]

The 3-chloro-4-fluoro substitution pattern is not accidental; it is a strategic medicinal chemistry design element.

Metabolic Stability (The "Fluorine Effect")

-

Blockade: The para-position of a phenyl ring is the primary site for metabolic oxidation by Cytochrome P450 enzymes. Substituting hydrogen with Fluorine (C-F bond strength ~485 kJ/mol) effectively blocks this degradation pathway, extending the drug's half-life (

). -

Lipophilicity: The Chlorine at the meta-position increases the partition coefficient (LogP), enhancing the molecule's ability to cross the Blood-Brain Barrier (BBB), which is crucial for CNS drugs.

Therapeutic Classes

-

MAO-B Inhibitors (Parkinson's Disease):

-

Benzylamine derivatives are classic scaffolds for Monoamine Oxidase B inhibitors. The halogenated ring fits into the hydrophobic pocket of the MAO-B active site, while the amine coordinates with the FAD cofactor.

-

-

Kinase Inhibitors (Oncology):

-

Used as a "tail" group in ATP-competitive inhibitors. The chiral center allows the molecule to orient the halogenated ring into specific hydrophobic sub-pockets (e.g., the back-cleft of the kinase domain), improving selectivity over wild-type kinases.

-

-

Antimicrobials:

-

Incorporated into semicarbazone derivatives, where the lipophilic halogenated ring aids in penetrating bacterial cell walls.

-

Visualization: Pharmacophore Map

This diagram visualizes how the structural features of the molecule translate to biological function.

Caption: Figure 2. Pharmacophore mapping of the molecule's structural elements to their medicinal chemistry functions.

Part 5: Handling & Safety

Signal Word: WARNING

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Storage: Store the HCl salt in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hygroscopic degradation. The free base should be stored at 2-8°C.

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. 1-(3-chloro-4-fluorophenyl)ethan-1-amine - Compound Summary. National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Available at: [Link]

-

EPA CompTox. (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine (Analogous Data). US Environmental Protection Agency. Available at: [Link]

Sources

Literature review of halogenated phenylethylamines in drug discovery

An In-Depth Technical Guide to Halogenated Phenylethylamines in Drug Discovery

Introduction

Phenylethylamines represent a broad class of compounds, both naturally occurring and synthetic, that form the backbone of many neuroactive drugs. Their fundamental structure, a phenyl ring attached to an ethylamine side chain, serves as a versatile scaffold for chemical modification. Among the most impactful of these modifications is halogenation—the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the phenylethylamine framework. This guide provides a comprehensive overview of the critical role of halogenation in the discovery and development of phenylethylamine-based drugs, exploring how this chemical alteration profoundly influences their pharmacological properties, from receptor affinity and selectivity to metabolic stability and toxicity.

Halogenation is a powerful tool in medicinal chemistry, capable of modulating a molecule's physicochemical properties such as lipophilicity, electronic character, and conformation.[1] In the context of phenylethylamines, these modifications can dramatically alter their interaction with biological targets, primarily monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—and various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[2][3] The strategic placement of a halogen atom can enhance binding affinity, fine-tune selectivity for a specific transporter or receptor subtype, and block metabolic pathways, thereby improving pharmacokinetic profiles.[4][5]

This guide will delve into the structure-activity relationships (SAR) of halogenated phenylethylamines, examining how the type of halogen and its position on the phenyl ring dictate the pharmacological outcome. We will explore key examples of fluorinated, chlorinated, and brominated phenylethylamines that have been investigated as antidepressants, anxiolytics, and research tools. Furthermore, this guide will detail common experimental workflows for the synthesis and pharmacological characterization of these compounds, providing researchers with a foundational understanding of the methodologies employed in this field. Finally, we will address the critical aspect of toxicity, as halogenation can also introduce or exacerbate adverse effects, a crucial consideration in drug development.[6][7]

The Impact of Halogenation on Pharmacological Properties

The introduction of a halogen atom onto the phenylethylamine scaffold can lead to a wide spectrum of pharmacological effects, ranging from subtle modulation to a complete shift in activity.[4] These effects are primarily driven by the unique properties of each halogen, including its size, electronegativity, and ability to form halogen bonds.

Fluorination: Enhancing Potency and Metabolic Stability

Fluorine is the most commonly employed halogen in medicinal chemistry due to its small size and high electronegativity.[4] Its introduction into the phenylethylamine structure can significantly impact psychoactivity, with outcomes ranging from a marked loss to an enhancement and prolongation of effects.[4] A key advantage of fluorination is its ability to block metabolic hydroxylation at the site of substitution, thereby increasing the metabolic stability and duration of action of the compound.[8] For instance, the C-F bond in 4-fluoroamphetamine (4-FA) is resistant to cleavage by cytochrome P450 enzymes in the liver.[8]

4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine (4-FA) is a psychoactive research chemical that produces stimulant and entactogenic effects.[8] It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[8] Its subjective effects are often described as a hybrid between MDMA and amphetamine, with initial empathogenic effects followed by increased stimulation.[8][9] Users often perceive 4-FA as a "lighter" version of MDMA.[9]

Chlorination: A Double-Edged Sword of Potency and Neurotoxicity

Chlorine, being larger and less electronegative than fluorine, imparts different properties to the phenylethylamine molecule. Chlorination, particularly at the para-position, can significantly increase a compound's affinity for the serotonin transporter.[6][7] However, this often comes at the cost of increased neurotoxicity.[6][7][10]

para-Chloroamphetamine (PCA)

para-Chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA), is a potent serotonin, norepinephrine, and dopamine releasing agent.[11] It has been studied as an appetite suppressant and antidepressant, but its development was halted due to findings of serotonergic neurotoxicity in animals.[11] PCA is now primarily used as a research tool to selectively lesion serotonergic neurons.[12] The neurotoxicity of PCA is thought to be mediated by the unrestrained release of both serotonin and dopamine.[12][13] Interestingly, the neurotoxic effects of PCA can be blocked by serotonin reuptake inhibitors, suggesting that its uptake into serotonergic neurons via SERT is a prerequisite for its toxicity.[11][14]

Bromination: Exploring Structure-Activity Relationships

Bromination offers another avenue for modifying phenylethylamine pharmacology. The larger size of the bromine atom can lead to unique interactions with target proteins. For example, aromatic bromination of MDMA at the C(2) position results in an analog with increased affinity for SERT.[15] Structure-activity relationship studies have shown that alkyl or halogen groups, including bromine, at the para position of the phenyl ring of phenethylamines can have a positive effect on their binding affinity for the 5-HT2A receptor.[16][17][18]

The Halogen Bonding Pocket in the Serotonin Transporter

A significant breakthrough in understanding the specificity of halogenated compounds for the serotonin transporter was the identification of a "halogen-binding pocket" (HBP) within the SERT protein.[19][20][21] Studies have shown that the halogen atoms of selective serotonin reuptake inhibitors (SSRIs) all bind to this same pocket.[3][19] Mutation of residues within this HBP dramatically reduces the transporter's affinity for SSRIs.[19] This discovery has provided a structural basis for the enhanced potency and selectivity of many halogenated phenylethylamines and related drugs that target SERT.

Quantitative Data Summary

The following table summarizes the pharmacological data for several key halogenated phenylethylamines, providing a comparative overview of their potencies at monoamine transporters.

| Compound | Target | EC50 (nM) (Release) | IC50 (nM) (Reuptake Inhibition) |

| 4-Fluoroamphetamine (4-FA) | Dopamine | 200[8] | 770[8] |

| Serotonin | 730[8] | 6800[8] | |

| Norepinephrine | 37[8] | 420[8] | |

| para-Chloroamphetamine (PCA) | Dopamine | 42.2 - 68.5[11] | 3600[11] |

| Serotonin | 28.3[11] | 490[11] | |

| Norepinephrine | 23.5 - 26.2[11] | 320[11] |

Experimental Protocols

Synthesis of Halogenated Phenylethylamines

The synthesis of halogenated phenylethylamines typically involves standard organic chemistry techniques. A common approach for introducing a halogen at a specific position on the phenyl ring is through electrophilic aromatic substitution on a suitable precursor. For example, fluorinated phenylethylamines can be synthesized by fluorination of the corresponding amino-alcohols.[22]

A General Synthetic Workflow for para-Halogenated Amphetamines:

-

Starting Material: Begin with a commercially available substituted benzene derivative, such as 4-bromotoluene for the synthesis of a para-brominated amphetamine.

-

Side Chain Elaboration: Introduce the three-carbon side chain characteristic of amphetamines. This can be achieved through various methods, such as a Grignard reaction followed by oxidation and amination.

-

Halogenation: If not already present in the starting material, the halogen is introduced onto the phenyl ring. For instance, direct chlorination or bromination can be performed using appropriate reagents and catalysts.

-

Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity for pharmacological testing.

Pharmacological Characterization

Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of a compound in blocking the reuptake of monoamines (serotonin, dopamine, and norepinephrine) into cells.

Step-by-Step Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence in appropriate media.

-

Assay Preparation: The cells are harvested and resuspended in a buffer solution.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., a halogenated phenylethylamine) for a specific duration.

-

Radioligand Addition: A radiolabeled monoamine (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added to the cell suspension.

-

Uptake Reaction: The cells are incubated for a short period to allow for the uptake of the radiolabeled monoamine.

-

Termination of Uptake: The uptake reaction is stopped by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50 value).

Visualizations

Signaling Pathway of Halogenated Phenylethylamines

Caption: Interaction of halogenated phenylethylamines with monoamine transporters.

Drug Discovery Workflow for Halogenated Phenylethylamines

Caption: A typical drug discovery workflow for halogenated phenylethylamines.

Conclusion

Halogenation of the phenylethylamine scaffold is a cornerstone of modern medicinal chemistry, providing a powerful strategy for fine-tuning the pharmacological properties of neuroactive compounds. The choice of halogen and its placement on the phenyl ring can profoundly influence a molecule's affinity for monoamine transporters and receptors, its metabolic stability, and its overall therapeutic potential. While fluorination often enhances potency and duration of action, and chlorination can dramatically increase serotonergic activity, the risk of toxicity remains a critical consideration that must be carefully evaluated throughout the drug discovery process.

The ongoing exploration of halogenated phenylethylamines continues to yield novel compounds with diverse pharmacological profiles. A deeper understanding of the structural basis for their interactions with biological targets, such as the halogen-binding pocket in SERT, will undoubtedly fuel the rational design of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. This guide has provided a foundational overview of this important class of compounds, highlighting the key principles and methodologies that underpin their discovery and development.

References

-

4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 568-580. [Link]

-

para-Chloroamphetamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

4-Fluoroamphetamine. (n.d.). Bionity. Retrieved February 15, 2026, from [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

-

Para-halogenated amphetamine and methcathinone derivatives. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

-

Kuypers, K. P. C., Dolder, P. C., Ramaekers, J. G., & Liechti, M. E. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Psychiatry, 9, 308. [Link]

-

p-Chloroamphetamine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]

-

Simic, M., et al. (2019). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 20(10), 2457. [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Charlon, C., Luu-Duc, C., Huguet, F., Gérard, P., & Narcisse, G. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586–596. [Link]

-

Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 25(3), 365–376. [Link]

-

Drug Enforcement Administration. (2018). Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. Federal Register, 83(108), 25510-25516. [Link]

-

Nichols, D. E., & Marona-Lewicka, D. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical pharmacology, 52(8), 1327–1334. [Link]

-

Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? (2014). Quora. Retrieved February 15, 2026, from [Link]

-

Fuller, R. W., & Wong, D. T. (1976). Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin. Federation proceedings, 35(13), 2582–2585. [Link]

-

Yun, J., & Rhim, H. (2011). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 19(3), 337-343. [Link]

-

Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). KoreaScience. Retrieved February 15, 2026, from [Link]

-

4-Fluoroamphetamine (4-FA). A Critical Review Report. (2022). LJMU Research Online. Retrieved February 15, 2026, from [Link]

-

Herraiz, T., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 148. [Link]

-

Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Phenethylamine Adverse Effects Neurotoxicity. (n.d.). Consensus. Retrieved February 15, 2026, from [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 176–185. [Link]

-

Zhou, Z., et al. (2009). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature structural & molecular biology, 16(6), 652–657. [Link]

-

Halogen-binding pocket in SERT and its critical importance in the protein's specificity for antidepressant. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Makriyannis, A., et al. (1999). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Life sciences, 65(6-7), 617–625. [Link]

-

De Gregorio, D., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 3354. [Link]

-

Mosnaim, A. D., et al. (2018). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug development research, 79(7), 328–332. [Link]

-

Niello, M., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. ACS Chemical Neuroscience. [Link]

-

Isberg, V., et al. (2014). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 9(1), e86280. [Link]

-

Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug Development Research, 80(1), 108-112. [Link]

-

Zhou, Z., et al. (2008). Antidepressant Specificity of Serotonin Transporter Suggested by Three LeuT-SSRI Structures. OSTI.GOV. Retrieved February 15, 2026, from [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. Retrieved February 15, 2026, from [Link]

-

Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug development research, 80(1), 108–112. [Link]

-

Bioisosteric analogs of MDMA: Improving the pharmacological profile? (2024). LJMU Research Online. Retrieved February 15, 2026, from [Link]

-

3C-DFE - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(35), 20831–20853. [Link]

-

Luethi, D., et al. (2019). Metabolites of the ring-substituted stimulants MDMA, methylone, and MDPV differentially affect human monoaminergic systems. Journal of psychopharmacology (Oxford, England), 33(7), 831–841. [Link]

-

Seeman, P., & Seeman, M. V. (2004). Halogenation of drugs enhances membrane binding and permeation. The Journal of membrane biology, 199(2), 105–114. [Link]

-

Gannon, B. M., et al. (2018). “Ecstasy” to Addiction: Mechanisms and Reinforcing Effects of Three Synthetic Cathinone Analogs of MDMA. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(2), 319–329. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 7. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 12. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 18. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antidepressant Specificity of Serotonin Transporter Suggested by Three LeuT-SSRI Structures (Journal Article) | OSTI.GOV [osti.gov]

- 22. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Chloro-4-Fluoro Motif: Engineering Metabolic Resilience in Amine Scaffolds

Executive Summary

The 3-chloro-4-fluoro substitution pattern on aromatic amines (anilines) represents a "privileged scaffold" in modern medicinal chemistry, most notably within kinase inhibitor design (e.g., Gefitinib, Afatinib). This specific halogenation strategy addresses a critical failure mode in drug development: the rapid oxidative clearance of electron-rich aromatic rings.

By strategically placing fluorine at the para-position and chlorine at the meta-position, chemists achieve a synergistic "metabolic blockade." This guide details the mechanistic basis of this stability, the resulting structure-metabolism relationships (SMR), and the experimental protocols required to validate these effects in preclinical development.

Part 1: Mechanistic Rationale – The "Metabolic Fortress"

The metabolic stability of 3-chloro-4-fluoro substituted amines is not accidental; it is a calculated manipulation of physical organic chemistry principles to thwart Cytochrome P450 (CYP) catalysis.

Blocking the Para-Hydroxylation Soft Spot

In unsubstituted aromatic amines, the nitrogen lone pair donates electron density into the ring, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring—particularly the para-position—highly susceptible to electrophilic attack by the high-valent Iron-Oxo species (

-

The Fluorine Effect: Substituting the para-position with fluorine replaces a metabolically labile C-H bond (Bond Dissociation Energy, BDE

110 kcal/mol) with a robust C-F bond (BDE

The Meta-Chlorine Lipophilic Anchor

While fluorine blocks the primary metabolic site, it lowers lipophilicity (LogP) less than other halogens. The addition of a meta-chlorine atom serves three functions:

-

Lipophilicity Modulation: Chlorine increases LogP (approx. +0.71

-value), counteracting the polarity of the amine and improving membrane permeability. -

Steric Shielding: The bulky chlorine atom (Van der Waals radius

1.75 Å) sterically hinders the adjacent ortho and para positions, preventing the formation of arene oxides. -

Electronic Deactivation: Chlorine is electron-withdrawing by induction (

), further deactivating the ring against oxidative attack without completely nullifying the amine's nucleophilicity required for target binding (e.g., to the ATP pocket of EGFR).

Diagram: The Halogen Blockade Strategy

Caption: Comparative metabolic vulnerability of unsubstituted vs. 3-Cl-4-F substituted anilines. The halogenation pattern effectively "caps" the most reactive sites.

Part 2: Structure-Metabolism Relationships (SMR)

The impact of this substitution pattern is best understood through comparative intrinsic clearance (

Comparative Stability Table

| Structure | Substitution | Primary Metabolic Pathway | |

| Aniline | None | High (>50 µL/min/mg) | p-Hydroxylation, N-oxidation |

| 4-Fluoroaniline | 4-F | Moderate | Defluorination (minor), o-Hydroxylation |

| 3-Chloroaniline | 3-Cl | Moderate | p-Hydroxylation (dominant) |

| 3-Cl-4-F-aniline | 3-Cl, 4-F | Low (<10 µL/min/mg) | N-Acetylation, minimal ring oxidation |

Case Study: Gefitinib vs. Afatinib

-

Gefitinib (Iressa): Utilizes the 3-chloro-4-fluoroaniline moiety.[1][2] Metabolic studies reveal that the aniline ring remains largely intact. The primary clearance pathways are "shunted" to the morpholine ring (opening) and the quinazoline core (O-demethylation).[3] The 3-Cl-4-F ring acts as a metabolically silent anchor.

-

Afatinib (Giotrif): Also employs the 3-chloro-4-fluoroaniline motif.[1][2][4][5] It exhibits remarkably low oxidative metabolism, with the drug largely excreted unchanged. This confirms that when the rest of the molecule is also optimized, the 3-Cl-4-F moiety is virtually inert to CYP metabolism.

Part 3: Experimental Protocols

To validate the stability of a new 3-chloro-4-fluoro amine derivative, a tiered assay approach is required.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (

-

Preparation:

-

Prepare 100 mM phosphate buffer (pH 7.4).

-

Thaw Human Liver Microsomes (HLM) on ice. Protein conc: 20 mg/mL.

-

Test Compound Stock: 10 mM in DMSO.

-

-

Incubation Mix (Final Concentrations):

-

Test Compound: 1 µM (keeps [S] <

for linear kinetics). -

Microsomal Protein: 0.5 mg/mL.

-

DMSO: <0.1%.

-

-

Reaction Initiation:

-

Pre-incubate plates at 37°C for 5 mins.

-

Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot ln(% remaining) vs. time. Slope =

. - .

- .

-

Protocol B: F-NMR Metabolite Profiling

Rationale: The presence of fluorine allows for background-free detection of metabolites in complex biological matrices (urine/plasma) without radiolabeling.

-

Dosing: Administer compound to rat/mouse (IV/PO).

-

Collection: Collect urine (0-24h) and plasma.

-

Sample Prep:

-

Mix 400 µL urine with 100 µL

(lock solvent) and internal standard (e.g., 2-fluoro-4-nitrophenol). -

No extraction required (prevents loss of polar metabolites).

-

-

Acquisition:

-

Instrument: 500 MHz NMR equipped with a fluorine-selective probe.

-

Sequence: Proton-decoupled

F-NMR. -

Scans: 256–512 (fluorine sensitivity is high).

-

-

Interpretation:

-

Parent Peak: Chemical shift

-120 to -130 ppm (typical for aryl-F). -

Metabolites: Shifts in the F-signal indicate changes in the ring electronics.

-

Part 4: Experimental Workflow Diagram

Caption: Standard workflow for assessing microsomal stability of halogenated amines.

References

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling and 19F-NMR spectroscopy. Xenobiotica. (2006). Link

-

Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics. (2016). Link

-

Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma. Cancer Chemotherapy and Pharmacology. (2020).[5] Link

-

Fluorine in medicinal chemistry. ChemBioChem. (2004). Link

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Link

Sources

- 1. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)ethan-1-amine: A Core Chiral Building Block in Modern Drug Discovery

Abstract

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, with their stereochemistry often being the critical determinant of therapeutic efficacy and safety.[1][2][3] Among these, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine has emerged as a particularly valuable chiral building block. Its substituted phenyl ring provides a scaffold that can be strategically modified to fine-tune a molecule's pharmacological profile, including its metabolic stability and target-binding affinity. The presence of both chloro and fluoro substituents is a common feature in many modern drugs, contributing to improved pharmacokinetic properties.[4] This guide provides a comprehensive technical overview of the synthesis, chiral resolution, and application of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, designed for researchers and professionals in the field of drug development.

The Strategic Importance of Chirality and Halogenation

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit widely different biological activities.[5] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry.[2]

The 3-chloro-4-fluorophenyl moiety of the title compound is of particular interest. Halogen atoms, especially fluorine and chlorine, are frequently incorporated into drug candidates to modulate properties such as:

-

Metabolic Stability: Blocking sites of oxidative metabolism.

-

Binding Affinity: Participating in halogen bonding or other non-covalent interactions with protein targets.

-

Lipophilicity: Influencing the molecule's ability to cross cell membranes.

This makes 1-(3-Chloro-4-fluorophenyl)ethan-1-amine a "privileged" scaffold, providing a reliable starting point for the synthesis of diverse and potent bioactive molecules.[4]

Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

The most direct route to the racemic amine is through the reductive amination of its corresponding ketone precursor, 1-(3-chloro-4-fluorophenyl)ethan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the target amine.

Key Precursor: 1-(3-Chloro-4-fluorophenyl)ethan-1-one

This starting material is commercially available or can be synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Workflow for Racemic Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 7. 1-(3-CHLORO-4-FLUOROPHENYL)ETHAN-1-ONE | CAS 2923-66-2 [matrix-fine-chemicals.com]

Methodological & Application

Application Note: Process Development for the Chiral Resolution of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Abstract & Scope

This technical guide outlines the protocols for the enantiomeric resolution of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (CFPEA), a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands. Due to the electron-withdrawing nature of the 3-chloro and 4-fluoro substituents, the basicity of the amine is modulated, often rendering standard tartaric acid resolutions inefficient.

This guide presents two validated pathways:

-

Classical Diastereomeric Salt Crystallization: A screening-to-scale-up workflow prioritizing O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

-

Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route using Candida antarctica Lipase B (CAL-B).[1]

Molecule Profile & Strategic Analysis

-

Target: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine[2]

-

CAS (Racemate): [Implied] 1-(3-Chloro-4-fluorophenyl)ethylamine

-

Key Challenge: The halogenated ring reduces the electron density on the benzylic nitrogen, slightly lowering pKa compared to unsubstituted

-methylbenzylamine. This affects salt stability and solubility differentials.

Strategic Recommendation: For bulk manufacturing (>1 kg) , prioritize Method A (Chemical Resolution) due to lower raw material costs. For medicinal chemistry (<100 g) or high-purity requirements (>99.5% ee), prioritize Method B (Enzymatic) for its operational simplicity and high predictability.

Method A: Classical Diastereomeric Salt Crystallization

Mechanistic Rationale

Classical resolution relies on the solubility difference between the diastereomeric salts formed by the racemic amine (

-

Salt P:

(Less Soluble - Precipitate) -

Salt N:

(More Soluble - Supernatant)

For electron-deficient benzylamines, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the "Gold Standard" resolving agent. The benzoyl groups provide additional

Primary Protocol: L-DBTA Resolution

Reagents:

-

Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (1.0 equiv)

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 equiv)

-

Solvent System: Ethanol (EtOH) / Water (H₂O) or Methanol (MeOH).

Step-by-Step Procedure:

-

Dissolution:

-

Charge 10.0 g (57.6 mmol) of racemic amine into a 250 mL round-bottom flask.

-

Add 150 mL of Ethanol (95%) . Heat to 60°C.

-

Separately, dissolve 20.6 g (57.6 mmol) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 100 mL of warm Ethanol.

-

-

Salt Formation:

-

Add the hot acid solution to the amine solution slowly over 20 minutes while stirring at 60-65°C.

-

Observation: The solution should remain clear. If turbidity occurs, add small aliquots of hot EtOH until clear.

-

-

Controlled Crystallization (The Critical Step):

-

Allow the mixture to cool to room temperature (25°C) slowly over 4 hours (approx. 10°C/hour). Do not crash cool.

-

Once at 25°C, stir for an additional 2 hours.

-

Seed: If no precipitate forms, seed with a micro-crystal of the desired salt (if available) or scratch the glass surface.

-

-

Isolation:

-

Filter the white crystalline solid (Salt P).

-

Wash the cake with 2 x 20 mL of cold Ethanol (0°C).

-

Mother Liquor: Save this! It contains the enriched

-enantiomer.

-

-

Recrystallization (Enrichment):

-

Dry the crude salt and measure mass.

-

Recrystallize from refluxing MeOH/H₂O (9:1 ratio) to upgrade chiral purity from ~85% ee to >99% ee.

-

-

Free-Basing (Product Recovery):

-

Suspend the purified salt in CH₂Cl₂ (100 mL).

-

Add 1M NaOH (aq) until pH > 12.

-

Separate layers, extract aqueous phase with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Optimization Table (Troubleshooting)

| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (High Purity) |

| Resolving Agent | L-DBTA (1.0 eq) | L-Tartaric Acid (0.5 eq) | L-DBTA (1.0 eq) |

| Solvent | EtOH (95%) | MeOH / Acetone (1:1) | EtOH / H₂O (4:1) |

| Cooling Rate | 10°C / hour | Rapid (Ice bath) | 5°C / hour |

| Typical Yield | 35-40% (theoretical max 50%) | 45% | 25-30% |

| Typical ee% | 90-95% | 75-85% | >98% |

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Mechanistic Rationale

Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity for primary amines. The enzyme catalyzes the acylation of the

Protocol: CAL-B Mediated Resolution

Reagents:

-

Racemic Amine (1.0 equiv)

-

Acyl Donor: Ethyl Acetate (Solvent/Reactant) or Isopropyl Acetate.

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

Step-by-Step Procedure:

-

Setup:

-

In a shaker flask, dissolve 5.0 g of racemic amine in 50 mL of Isopropyl Acetate (IPAc).

-

Add 250 mg (5 wt%) of Novozym 435 beads.

-

-

Reaction:

-

Incubate at 30-35°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction by HPLC every 2 hours.

-

Stop Point: The reaction is stopped when conversion reaches exactly 50% (theoretical maximum).

-

-

Workup:

-

Filter off the enzyme beads (can be recycled).

-

The filtrate contains:

-

Unreacted

-Amine (Target). - -Acetamide (Byproduct).

-

-

-

Separation (Chemoselective Extraction):

-

Add 1M HCl (aq) to the filtrate. The amine forms a water-soluble salt; the amide remains in the organic layer.

-

Separate layers.[3]

-

Wash the aqueous layer (Amine-HCl) with IPAc to remove traces of amide.

-

Basify the aqueous layer with 4M NaOH and extract the pure

-amine with MTBE or DCM.

-

Analytical Controls (HPLC)[5][6]

To validate the protocols, use the following Chiral HPLC method.

-

Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

Enantiomer 1: ~8.5 min

-

Enantiomer 2: ~11.2 min

-

Process Visualization

Figure 1: Decision matrix and process flow for the chiral resolution of CFPEA via Chemical vs. Enzymatic routes.

References

- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA usage in benzylamine resolution).

- Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. (Review of CAL-B kinetic resolution mechanisms).

-

Phenomenex. (2025).[5] Chiral HPLC Separations Guide. Link (Source for AD-H/OD-H mobile phase selection).

-

Sigma-Aldrich. (2025). Product Specification: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Link (Confirmation of commercial availability and salt forms).

-

ChemicalBook. (2025).[5] Supplier Data for CAS 1820574-01-3. Link (Verification of (R)-enantiomer CAS).

Sources

- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(3-chloro-4-fluorophenyl)ethan-1-amine (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Application Note: Protecting Group Strategies for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Executive Summary & Strategic Analysis

The molecule 1-(3-Chloro-4-fluorophenyl)ethan-1-amine represents a critical class of chiral benzylamine intermediates often used in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors). Effective protection of the primary amine is essential to prevent N-alkylation, oxidation, or interference during metal-catalyzed cross-couplings.

However, the presence of the 3-Chloro and 4-Fluoro substituents on the aromatic ring introduces a specific "Halogen Challenge." Standard deprotection methodologies—specifically catalytic hydrogenolysis of Cbz groups—pose a severe risk of hydrodechlorination , leading to impurity formation (loss of the chlorine atom) that is difficult to separate.

This guide prioritizes strategies that ensure Chemo-selectivity (preserving the halogen pattern) and Stereo-retention (preserving the chiral center at the

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) must be dictated by the conditions of the subsequent reaction steps.

Caption: Strategic decision tree for protecting group selection based on downstream chemical compatibility.

Protocol A: Boc Protection (Recommended)

The tert-Butyloxycarbonyl (Boc) group is the superior choice for this substrate.[1] It is installed under mild conditions that do not racemize the chiral center, and its removal (acidolysis) is chemically orthogonal to the aryl halides.

Mechanism & Rationale[1][2][3][4][5][6][7][8][9]

-

Reagent: Di-tert-butyl dicarbonate (

).[2][3][4][5] -

Base:

(aqueous) or -

Why: The electron-withdrawing nature of the 3-Cl/4-F ring slightly reduces the nucleophilicity of the amine compared to benzylamine. Using a biphasic system with

ensures rapid deprotonation of the ammonium salt, driving the reaction to completion.

Step-by-Step Methodology

Reagents:

-

Substrate: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (1.0 equiv)

- : 1.1 – 1.2 equiv

-

Base:

(2.5 equiv, 1M aqueous solution) -

Solvent: 1,4-Dioxane (or THF)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the amine (10 mmol) in 1,4-Dioxane (20 mL).

-

Basification: Cool the solution to 0°C. Add the 1M

solution (25 mL) dropwise. -

Addition: Add

(11 mmol) dissolved in a minimal amount of Dioxane dropwise over 15 minutes.-

Expert Note: Controlling the temperature at 0°C during addition prevents potential side reactions, though the risk is low.

-

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C) for 3–4 hours.

-

Monitoring: Check by TLC (Stain: Ninhydrin) or LCMS. The free amine spot should disappear.

-

-

Workup:

-

Evaporate the organic solvent (Dioxane) under reduced pressure.

-

Acidify the remaining aqueous layer carefully to pH ~3-4 using 1M citric acid (Do NOT use strong HCl to avoid premature deprotection).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Usually yields a white solid/oil of sufficient purity (>95%). If needed, recrystallize from Hexane/EtOAc.

Deprotection Strategy (Boc):

-

Standard: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:1).

-

Halogen Safety: These acidic conditions leave the Cl and F substituents completely intact.

Protocol B: Fmoc Protection (Acid-Stable Alternative)

If the downstream chemistry involves acidic conditions (e.g., Pummerer rearrangement, acidic cyclizations), the Fluorenylmethyloxycarbonyl (Fmoc) group is required.

Methodology

Reagents:

-

Substrate (1.0 equiv)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

-

Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of dipeptide impurities and avoid handling highly reactive acid chlorides.

-

- (2.0 equiv)

-

Solvent: Acetone/Water (1:1)

Procedure:

-

Dissolve

in water; add the amine in acetone. -

Add Fmoc-OSu slowly at 0°C.

-

Stir at RT for 2-4 hours.

-

Workup: Acidify to pH 2 with HCl, extract with EtOAc.

-

Critical: The byproduct N-hydroxysuccinimide is water-soluble and removed during the aqueous wash.

-

Deprotection Strategy (Fmoc):

-

Mechanism: E1cB elimination. The dibenzofulvene byproduct is scavenged by the piperidine.[7]

-

Safety: Completely safe for aryl halides.

Critical Discussion: The Cbz / Halogen Dilemma

The Carboxybenzyl (Cbz) group is often chosen for its stability against acids and weak bases. However, for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine , standard deprotection is problematic.

The Risk: Hydrodechlorination

Standard Cbz removal utilizes Palladium on Carbon (Pd/C) under Hydrogen gas (

-

Reaction A (Desired): Cleavage of the benzyl carbamate

Toluene + -

Reaction B (Side Reaction): Oxidative addition of Pd into the Ar-Cl bond

Dechlorination. -

Result: You obtain the dechlorinated impurity (1-(4-fluorophenyl)ethan-1-amine), which is often inseparable by chromatography.

Solution: Acid-Mediated Cbz Removal

If you must use Cbz (e.g., for orthogonality with both Boc and Fmoc), you must avoid hydrogenolysis.

Protocol for Non-Hydrogenolytic Cbz Removal:

-

Reagent: 33% HBr in Acetic Acid or Boron Trichloride (

) in DCM. -

Conditions:

Visual Workflow: Boc Synthesis & Deprotection

The following diagram illustrates the standard workflow for the recommended Boc strategy, highlighting the specific checkpoints for this halogenated molecule.

Caption: Workflow for Boc protection and deprotection, ensuring retention of halogen substituents.

Comparative Data Summary

| Feature | Boc (Recommended) | Fmoc | Cbz |

| Reagents | Fmoc-OSu / Base | Cbz-Cl / Base | |

| Deprotection | Acid (TFA or HCl) | Base (Piperidine) | |

| Halogen Stability | Excellent | Excellent | Poor (with |

| Chiral Stability | High (No racemization) | High | High |

| Atom Economy | Good | Poor (Large byproduct) | Moderate |

| Cost | Low | Moderate | Low |

References

-

Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[8] & Greene, T.W.[8] Wiley-Interscience. (General authority on amine protection mechanisms).

-

BenchChem . "An In-depth Technical Guide to the Boc Protection of Primary Amines." (Detailed protocols for Boc anhydride usage).

-

Organic Chemistry Portal . "Protecting Groups: Benzylamines."[8] (Stability data for benzylamine derivatives).

-

Technical Disclosure Commons . "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." (2025).[9] (Crucial for avoiding hydrodechlorination).

-

Scientific Update . "To Deprotect and Serve."[1] (Discussion on Cbz deprotection risks with aryl halides).

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Benzylamines [organic-chemistry.org]

- 9. tdcommons.org [tdcommons.org]

Application Note: Catalytic Hydrogenation Strategies for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (Target 3 ) presents a classic chemoselectivity challenge in pharmaceutical process development. While the reduction of the C=N bond (from an oxime or imine precursor) is thermodynamically favorable, the presence of the 3-Chloro and 4-Fluoro substituents on the aromatic ring introduces a high risk of competing hydrodehalogenation (hydrogenolysis).

Standard hydrogenation conditions (e.g., Pd/C under H₂ pressure) typically result in the cleavage of the C-Cl bond (Bond Dissociation Energy ~96 kcal/mol) before or concurrent with the reduction of the oxime/imine, yielding the des-chloro impurity.

This Application Note details three validated protocols designed to suppress hydrogenolysis while achieving high conversion of the oxime precursor to the primary amine.

The Chemoselectivity Landscape

| Catalyst System | Activity (C=N Reduction) | Dehalogenation Risk (C-Cl Cleavage) | Suitability for Target |

| Pd/C (Standard) | High | Very High | Not Recommended |

| Raney Nickel | High | Low (at controlled T/P) | High (Protocol A) |

| Pt/C (Sulfided) | Moderate | Very Low | High (Protocol B) |

| Rh/C | Moderate | Moderate (Ring saturation risk) | Low |

Precursor Synthesis: The Oxime Route

The most robust route to the target amine utilizes 1-(3-chloro-4-fluorophenyl)ethan-1-one as the starting material. Direct reductive amination is possible but often yields higher secondary amine impurities. The two-step Oxime Route is preferred for purity control.

Reaction Scheme:

-

Ketone (1) + NH₂OH·HCl → Oxime (2)

-

Oxime (2) + H₂ (Cat.) → Target Amine (3)

DOT Diagram: Synthetic Workflow & Chemoselectivity

Figure 1: Synthetic pathway highlighting the critical divergence point where improper catalyst selection leads to dehalogenation.

Detailed Experimental Protocols

Protocol A: Raney Nickel Catalysis (The Industrial Standard)

Rationale: Raney Nickel is less active toward aryl-chloride hydrogenolysis than Palladium. The use of ammonia suppresses the formation of secondary amines (dimers), a common side reaction in oxime reduction.

-

Precursor: 1-(3-chloro-4-fluorophenyl)ethan-1-one oxime.

-

Solvent: Methanol (saturated with NH₃ gas or 7N NH₃ in MeOH).

-

Catalyst: Raney Nickel (Active, slurry in water/methanol).

Step-by-Step Procedure:

-

Safety Prep: Raney Nickel is pyrophoric. Handle under argon/nitrogen. Do not let it dry out.

-

Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with the Oxime (10.0 g, 53 mmol).

-

Solvent: Add 100 mL of 7N NH₃ in Methanol.

-

Catalyst Addition: Carefully add Raney Nickel (~1.5 g wet slurry, washed 3x with MeOH to remove water).

-

Hydrogenation:

-

Seal reactor and purge 3x with N₂.

-

Purge 3x with H₂.

-

Pressurize to 5 bar (75 psi) . Note: Higher pressures (>10 bar) increase dehalogenation risk.

-

Stir at 40°C for 6–8 hours.

-

-

Work-up:

-

Filter catalyst through a Celite pad (keep wet!).

-

Concentrate filtrate under reduced pressure to remove NH₃ and MeOH.

-

Dissolve residue in MTBE, wash with brine, dry over Na₂SO₄.

-

Yield: Expect 85–92%.

-

Protocol B: Sulfided Platinum on Carbon (The Chemoselective Lab Method)

Rationale: Platinum is inherently less prone to hydrogenolysis than Palladium. "Sulfided" Pt/C (poisoned) further deactivates the catalyst sites responsible for C-Cl bond insertion while retaining activity for C=N reduction.

-

Catalyst: 5% Pt/C (Sulfided).

-

Solvent: Ethanol or Ethyl Acetate.

-

Additive: HCl (optional, to trap amine as salt and prevent catalyst poisoning).

Step-by-Step Procedure:

-

Loading: In a hydrogenation bottle/flask, dissolve Oxime (2.0 g) in Ethanol (30 mL).

-

Acidification (Optional): Add 1.1 equivalents of concentrated HCl. Note: This yields the amine hydrochloride salt directly, which is often more stable.

-

Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate, e.g., 100 mg).

-

Reaction:

-

Hydrogenate at 3 bar (45 psi) H₂ pressure at Room Temperature (25°C) .

-

Reaction time: 4–12 hours. Monitor by HPLC.

-

-

Work-up:

-

Filter catalyst.

-

If HCl was used: Evaporate solvent to obtain the white solid hydrochloride salt.

-

If Neutral: Evaporate, treat with 1N NaOH, extract into DCM to isolate free base.

-

Protocol C: Enantioselective Hydrogenation (Advanced)

Rationale: If the chiral amine (R or S) is required directly without resolution. Catalyst: Iridium complex with chiral ligand (e.g., [Ir(COD)Cl]₂ + Chiral Phosphine/Diamine). Reference: Iridium-catalyzed asymmetric hydrogenation of oximes is well-documented for similar substrates [1]. Note: This requires high pressure (20–50 bar) and strict exclusion of oxygen.

Analytical Validation & Quality Control

To ensure the integrity of the C-Cl and C-F bonds, specific analytical markers must be monitored.

| Analyte | Method | Key Characteristic |

| Target Amine | ¹H NMR (DMSO-d₆) | Methine quartet (~4.1 ppm), Aromatic region shows 3 distinct protons (splitting pattern consistent with 1,2,4-substitution). |

| Des-Chloro Impurity | LC-MS / GC-MS | Mass = [M-H]⁻ 34 units lower than target. Loss of Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl disappears). |

| Secondary Amine | HPLC | Dimer formation (Late eluting peak). |

DOT Diagram: Analytical Logic

Figure 2: Logic flow for confirming the survival of the Chlorine substituent using Mass Spectrometry.

Troubleshooting Guide

Issue 1: Significant Dehalogenation (>5%)

-

Cause: Pressure too high or wrong catalyst.

-

Fix: Switch from Pd/C to Pt/C (sulfided). Lower H₂ pressure to 1–2 bar. Stop reaction immediately upon consumption of starting material (do not "soak").

Issue 2: Low Conversion / Stall

-

Cause: Amine product poisoning the catalyst.

-

Fix: Use Protocol B (Acidic) . The formation of the ammonium salt prevents the free amine from binding strongly to the metal surface.

Issue 3: Secondary Amine Formation

-

Cause: Condensation of intermediate imine with product amine.

-

Fix: Increase dilution. Ensure Ammonia is present (Protocol A) to shift equilibrium toward the primary amine.

References

-

Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. Source: Wiley Online Library (Angewandte Chemie). Context: Discusses Ir-catalysts for oxime reduction, relevant for enantioselective adaptations. URL:[Link]

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Source: MDPI Encyclopedia. Context: Reviews Pt/C and Raney Ni usage for suppressing side reactions. URL:[Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Preparation method of 3-chloro-4-fluoroaniline.

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Ticket ID: CHIRAL-OPT-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Amine Synthesis

Executive Summary & Diagnostic Framework

You are likely encountering difficulties in achieving >99% enantiomeric excess (ee) for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine . This chiral benzylic amine is a critical pharmacophore (often an intermediate for ALK/ROS1 inhibitors).

Low ee in this substrate usually stems from three root causes depending on your chosen methodology:

-

Biocatalysis (Transaminases): Thermodynamic equilibrium favoring the ketone or product inhibition.

-

Classical Resolution: Eutectic composition stalling (inability to break the 90% ee ceiling).

-

Asymmetric Hydrogenation: Catalyst poisoning by the free amine or slow imine formation.[1]

This guide prioritizes Biocatalysis (Method A) as the modern industry standard for this substrate class due to its ability to reach >99.5% ee, followed by Classical Resolution (Method B) as a robust backup.

Method A: Biocatalytic Transamination (The Gold Standard)

Context:

Workflow Visualization

Figure 1: Biocatalytic transamination pathway showing the critical inhibitory feedback loop of the acetone byproduct.

Troubleshooting Guide: Transaminases

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Unfavorable Equilibrium | Remove Acetone: The reaction generates acetone (from isopropylamine), which pushes equilibrium back. Apply N2 sweep or reduced pressure (200-300 mbar) to continuously remove acetone . |

| Low ee (80-90%) | Background Reaction | Check pH: Non-enzymatic imine formation can occur at high pH. Maintain pH 7.0–7.5. Do not exceed pH 8.0. |

| Low ee (Variable) | Wrong Enzyme Variant | Screen Variants: For benzylic amines, Arthrobacter sp.[2] (R-selective) or Vibrio fluvialis (S-selective) variants are standard. Ensure you are using a variant engineered for bulky aromatic substrates . |

| Substrate Precipitation | Low Solubility | Co-solvent: Add 10-20% DMSO or MeOH. Note: >20% DMSO may denature wild-type enzymes; engineered variants (e.g., Codexis, Johnson Matthey) tolerate up to 50%. |

FAQ: Why is the equilibrium such a problem?

Transamination is reversible (

Method B: Classical Resolution (The Robust Backup)

Context: If biocatalysis is unavailable, resolving the racemate with a chiral acid is effective. For 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, L-Tartaric acid or Mandelic acid are the standard resolving agents.

Optimization Protocol: The "Pope-Peachey" Approach

If a standard 1:1 salt formation yields low ee, switch to the Pope-Peachey method to maximize yield and purity.

-

Stoichiometry: Use 0.5 equivalents of the chiral acid (e.g., L-Tartaric acid) and 0.5 equivalents of an achiral mineral acid (e.g., HCl) relative to your amine.

-

Mechanism: The chiral acid preferentially crystallizes with the matching enantiomer, while the mineral acid keeps the unwanted enantiomer in solution.

-

Solvent Switch:

-

Standard: Ethanol/Water (9:1).

-

Optimization: If crystals are "oily" or ee is low, switch to Methanol or Acetonitrile . Benzylic amine salts often require higher polarity to crystallize sharply .

-

Troubleshooting Guide: Resolution

| Issue | Diagnosis | Solution |

| No Crystallization | Supersaturation failure | Seed & Cool: Cool slowly to 0°C. Add a seed crystal of the pure salt (if available). Scratch the flask wall. |

| "Oily" Precipitate | Impurity occlusion | Re-heat: Heat back to reflux until clear, then cool very slowly (1°C/min). Add 5% water to the solvent system. |

| Stalled ee (e.g., 92%) | Eutectic limit | Recrystallize: Do not add more resolving agent. Recrystallize the isolated salt from pure ethanol or isopropanol. Usually, 1-2 recrystallizations boost ee from 90% to >99%. |

Method C: Asymmetric Reductive Amination (Chemical)

Context: Using a chiral catalyst (Ru, Rh, or Ir) to hydrogenate the imine formed from 3-chloro-4-fluoroacetophenone.

Critical Failure Point: The free amine product often poisons the metal catalyst. Solution: Use Ammonium Salts (e.g., Ammonium Acetate) instead of ammonia gas, and consider additives like molecular sieves to remove water (driving imine formation) .

Logic Flow for Decision Making

Use this flowchart to determine your next experimental step.

Figure 2: Decision tree for troubleshooting low enantiomeric excess.

References

-

ACS GCI Pharmaceutical Roundtable. (2018). Reagent Guide: Transaminase. American Chemical Society. Link

-

Chen, F., et al. (2021).[3] Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Link

-

Zentiva. (2018). Method of chiral resolution of the key intermediate of the synthesis of apremilast. EP3280701B1. Link

-

Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination. Organic Letters. Link

-

University of Liverpool. (2013). Asymmetric Reductive Amination Guide. Link

Sources

Technical Support Center: Navigating Solubility Challenges of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. This resource is designed to provide practical, in-depth solutions to common solubility issues encountered during experimental workflows. Our guidance is rooted in fundamental chemical principles and validated by extensive field experience to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine?

Based on its molecular structure, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a moderately polar compound. The presence of the amine group allows for hydrogen bonding, while the chloro- and fluoro-substituted phenyl ring contributes to its lipophilicity.[1][2] Its predicted XlogP value of 1.9 suggests a balance between hydrophilic and lipophilic character.

This structural composition leads to a predictable solubility pattern based on the "like dissolves like" principle.[2] The compound is expected to have higher solubility in polar organic solvents and more limited solubility in non-polar solvents.

Q2: I'm observing poor solubility in my chosen organic solvent. What is the likely cause?

Several factors could be contributing to this issue:

-

Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for dissolving 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. For instance, using a non-polar solvent like hexane or toluene is likely to result in poor solubility.

-

Low Temperature: The solubility of most solid compounds, including this amine, generally increases with temperature.[3] If you are working at room temperature or below, this could be a limiting factor.

-

Insufficient Solvent Volume: There may be an insufficient amount of solvent to fully dissolve the quantity of the compound being used.

-

Common Ion Effect: If your solvent system contains a salt with an ion common to any impurities or additives present, it could suppress solubility.

Q3: Can I improve solubility by adjusting the pH?

Yes, pH adjustment is a highly effective method for enhancing the solubility of amines. By adding an acid, you can protonate the basic amine group to form an ammonium salt. This salt form is significantly more polar than the free base and will exhibit much greater solubility in polar solvents, particularly polar protic solvents like alcohols.

For example, adding a solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether or isopropanol can convert the amine to its hydrochloride salt, which is often more soluble in polar media.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The compound is not dissolving in my selected solvent at the desired concentration.

Consult the qualitative solubility table below to ensure you are using an appropriate solvent.

Table 1: Predicted Qualitative Solubility of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine group.[2] |

| Polar Aprotic | Acetonitrile, THF, Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-N bonds.[2] |

| Non-Polar | Toluene, Hexane | Low | Limited intermolecular interactions with the polar functional groups of the amine.[2] |

For many compounds, solubility increases with temperature.[3] Gently warm your solvent-solute mixture while stirring. Be cautious not to overheat, as this could lead to solvent evaporation or degradation of the compound. A water bath is a recommended method for controlled heating.